4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
This compound features a pyrimidine core substituted with a methyl group at position 6, a methylsulfanyl group at position 2, and a morpholine ring at position 4. Additionally, the morpholine ring is further functionalized with a pyrrolidine-1-carbonyl group at position 2 (Figure 1). Such structural features are common in kinase inhibitors and intermediates for pharmaceutical synthesis, as seen in related patents .
Properties
IUPAC Name |
[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-11-9-13(17-15(16-11)22-2)19-7-8-21-12(10-19)14(20)18-5-3-4-6-18/h9,12H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGRWPGFDWFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrimidine ring, morpholine, and pyrrolidine moieties. This structural diversity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 284.40 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
Antiviral Properties
Recent studies have indicated that compounds similar to 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant antiviral activity. For example, analogs have shown effectiveness against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV).
- Study Findings :
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies focusing on cell proliferation inhibition have shown promising results.
- Case Study :
| Cell Line | IC (μM) |
|---|---|
| MV4-11 (Leukemia) | 1.00 |
| A549 (Lung Cancer) | 1.25 |
| HeLa (Cervical Cancer) | 2.00 |
The proposed mechanism of action involves the inhibition of specific protein kinases involved in cell cycle regulation and apoptosis pathways. This interaction can lead to reduced cell proliferation and enhanced apoptotic processes in cancer cells.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Optimization of reaction conditions has been crucial for enhancing yield and purity.
In Silico Studies
Molecular docking studies have been conducted to elucidate the binding affinity of the compound to various biological targets, such as kinases and viral proteins. These studies suggest a strong interaction profile that correlates with observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Patented Syntheses
The European patent EP 2 402 347 A1 (2012) describes several thieno[2,3-d]pyrimidine and pyrimidine derivatives with morpholine and piperazine substituents (Table 1):
*Calculated based on structural similarity to .
Key Observations:
Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs like the thieno[3,2-d]pyrimidine (e.g., ) and quinoline (e.g., ) derivatives incorporate fused-ring systems.
Substituent Diversity :
- The methylsulfanyl group in the target compound contrasts with chlorine (e.g., ) or pyridinyl groups (e.g., ), affecting electronic properties and steric bulk.
- The pyrrolidine-1-carbonyl group in the target compound is unique compared to piperazine or piperidine substituents in analogs (e.g., ), which may alter target selectivity.
Molecular Weight : The target compound (403.50 g/mol) falls within the typical range for drug-like molecules, whereas simpler analogs (e.g., ) have lower molecular weights, possibly influencing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
